molecular formula C19H25N7O B12246221 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine

6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine

Cat. No.: B12246221
M. Wt: 367.4 g/mol
InChI Key: SPQHGDXISGQEIR-UHFFFAOYSA-N
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Description

6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is a complex organic compound that features a purine core substituted with a piperidine ring and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Attachment of the piperidine ring: This involves the reaction of the pyridazine intermediate with piperidine derivatives, often using coupling agents to facilitate the reaction.

    Formation of the purine core: The final step involves the cyclization of the intermediate compounds to form the purine core, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridazine moieties.

    Reduction: Reduction reactions can also occur, especially at the pyridazine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the purine core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving purine derivatives.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific modifications made to the molecule. The pathways involved often include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-methylpyridazin-3-yl)oxy]aniline
  • N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
  • ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate

Uniqueness

6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-7-methyl-7H-purine is unique due to its specific combination of a purine core with a piperidine ring and a pyridazine moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

6-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7-methylpurine

InChI

InChI=1S/C19H25N7O/c1-4-15-9-16(24-23-13(15)2)27-10-14-5-7-26(8-6-14)19-17-18(20-11-21-19)22-12-25(17)3/h9,11-12,14H,4-8,10H2,1-3H3

InChI Key

SPQHGDXISGQEIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC4=C3N(C=N4)C

Origin of Product

United States

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